molecular formula C6H5ClN2O2 B2375884 6-Amino-4-chloronicotinic acid CAS No. 1060808-94-7

6-Amino-4-chloronicotinic acid

Cat. No.: B2375884
CAS No.: 1060808-94-7
M. Wt: 172.57
InChI Key: OXBLGNNZCHCRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-chloronicotinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 4th position on the pyridine ring

Biochemical Analysis

Cellular Effects

The effects of 6-Amino-4-chloronicotinic acid on various types of cells and cellular processes are not well-documented. It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific research .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. It is possible that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses. These effects need to be confirmed through rigorous scientific research .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is possible that this compound has effects on metabolic flux or metabolite levels. These effects need to be confirmed through rigorous scientific research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that this compound interacts with transporters or binding proteins, and has effects on its localization or accumulation. These effects need to be confirmed through rigorous scientific research .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles. These effects need to be confirmed through rigorous scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid followed by an ammonification reaction. The process begins with the cyclization of DL-malic acid to form 6-hydroxynicotinic acid. This intermediate is then subjected to chlorination to yield 6-chloronicotinic acid. Finally, the chlorinated product undergoes an ammonification reaction to introduce the amino group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The purification of the final product is achieved through methods such as recrystallization using methanol and activated carbon .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Amino-4-chloronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 6-Amino-4-chloronicotinic acid is unique due to the presence of both amino and chlorine substituents on the pyridine ring. This dual functionality enhances its reactivity and broadens its range of applications in various fields.

Properties

IUPAC Name

6-amino-4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBLGNNZCHCRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (98%, 0.5 mL) was added dropwise to a stirred suspension of compound iii (0.020 g, 0.130 mmol) in water (1 mL). The reaction mixture was heated to 100° C. for 18 h, cooled to room temperature and added dropwise to a slurry of ice in saturated sodium bicarbonate solution (2 mL). The pH after addition was pH-2. The resulting precipitate was filtered, washed with water (2 mL) and air-dried to give compound iv. (0.019 g, 0.110 mmol, 84%) as a colourless powder, [M+H]+ m/z=173.0.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

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